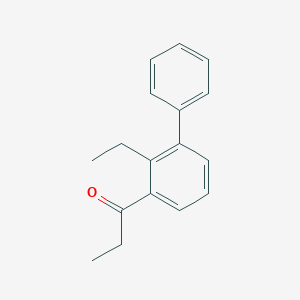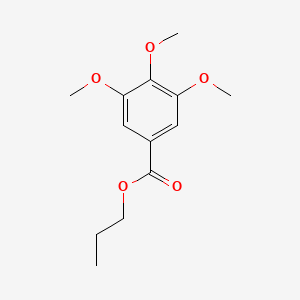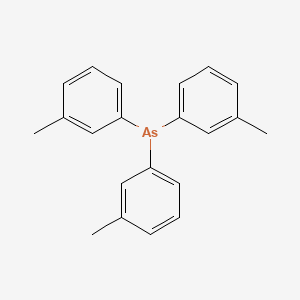![molecular formula C11H8N4S2 B14737895 2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione CAS No. 5463-95-6](/img/structure/B14737895.png)
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiazole ring fused to a pyrimidine ring, with an aniline group attached. Its unique structure makes it a valuable candidate for various scientific research applications, particularly in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound, followed by cyclization with a formamide derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline group or the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione exerts its effects often involves interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This mechanism is particularly relevant in its anticancer activity, as it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the functional groups attached.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a triazole ring fused to the pyrimidine ring, offering different biological activities.
Uniqueness
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Propriétés
Numéro CAS |
5463-95-6 |
|---|---|
Formule moléculaire |
C11H8N4S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione |
InChI |
InChI=1S/C11H8N4S2/c16-9-8-10(13-6-12-9)17-11(15-8)14-7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) |
Clé InChI |
NILOVPWVTIMRFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC3=C(S2)N=CNC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


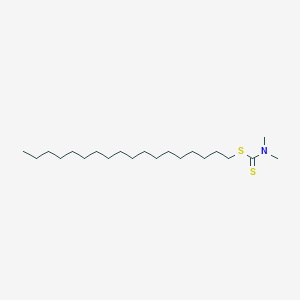



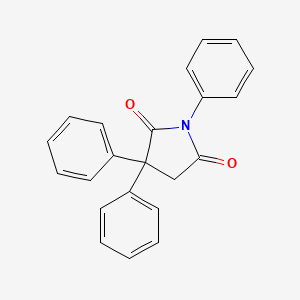
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
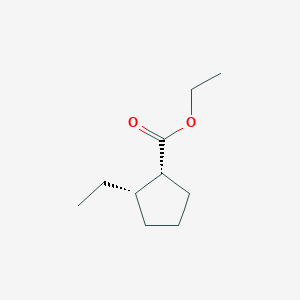
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)


